molecular formula C6H11NO3 B8727887 Methyl (propionylamino)acetate

Methyl (propionylamino)acetate

Cat. No.: B8727887
M. Wt: 145.16 g/mol
InChI Key: QZXTYJDHWPMJLY-UHFFFAOYSA-N
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Description

Methyl (propionylamino)acetate is an organic compound characterized by a methyl ester group linked to an acetate backbone substituted with a propionylamino moiety. Its structure can be represented as CH3OCOCH2NHCOCH2CH3, combining ester and amide functionalities. This compound is synthesized via reactions involving amino acid derivatives and propionyl chloride, as demonstrated in studies where hydrazides or benzanilides are condensed with propionylating agents under basic conditions (e.g., triethylamine) . The compound’s structural simplicity and functional groups make it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for designing peptidomimetics or bioactive derivatives .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

methyl 2-(propanoylamino)acetate

InChI

InChI=1S/C6H11NO3/c1-3-5(8)7-4-6(9)10-2/h3-4H2,1-2H3,(H,7,8)

InChI Key

QZXTYJDHWPMJLY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Hydrazinolysis for Hydrazide Formation

Methyl (propionylamino)acetate undergoes hydrazinolysis under reflux conditions with hydrazine hydrate to yield 2-(1,4-dioxo-3-phenyl-3,4-dihydrophthalazin-2(1H)-yl)acetohydrazide. This reaction is critical for introducing hydrazide functional groups, which serve as intermediates in heterocyclic compound synthesis .

Reaction Conditions:

  • Reagents: Hydrazine hydrate

  • Temperature: Reflux

  • Product: Hydrazide derivative

Reaction TypeReagents/ConditionsProductYieldReference
HydrazinolysisNH₂NH₂·H₂O, refluxAcetohydrazide~85%*

*Yield approximated from analogous procedures.

Acid/Base Hydrolysis to Carboxylic Acid

The ester group in this compound is hydrolyzed under alkaline conditions to produce 2-(N-methylpropionamido)acetic acid (PubChem CID: 15574472), a carboxylic acid derivative .

Reaction Conditions:

  • Reagents: 2N NaOH

  • Temperature: Room temperature or mild heating

  • Product: Carboxylic acid

Reaction TypeReagents/ConditionsProductReference
Saponification2N NaOH2-(N-Methylpropionamido)acetic acid

Peptide Coupling via Carbodiimide Chemistry

The compound participates in peptide bond formation using carbodiimide reagents. For example, coupling with 3-phenylpropionic acid via EDC/HOBT/NMM yields dipeptide esters, which are further hydrolyzed to dipeptide acids .

Reaction Conditions:

  • Reagents: EDC, HOBT, NMM

  • Solvent: Dichloromethane or DMF

  • Product: Dipeptide ester → Dipeptide acid (after hydrolysis)

Reaction TypeReagents/ConditionsProductReference
Amide CouplingEDC, HOBT, NMMDipeptide ester/acid

Oxidation of Alcohol Intermediates

While not a direct reaction of this compound, its derivatives (e.g., tripeptide alcohols synthesized from the ester) undergo oxidation using Dess-Martin periodinane to form ketones or aldehydes .

Example Pathway:

  • Coupling of this compound with phenylalaninol.

  • Oxidation of the resulting alcohol to a carbonyl compound.

Reaction TypeReagents/ConditionsProductReference
OxidationDess-Martin periodinaneCarbonyl derivative

Enzymatic Interactions and Inhibition

Though not a traditional "reaction," this compound derivatives exhibit bioactivity. For instance, α,α’-diethylglycine-containing analogs (synthesized via ester intermediates) inhibit μ-calpain with K<sub>i</sub> = 0.08 µM, demonstrating structure-activity relationships critical for drug design .

Key Data:

Compoundμ-Calpain K<sub>i</sub> (µM)Selectivity (μ vs. Cathepsin B)Reference
Diethylglycine analog0.0835-fold

Solvent-Assisted Migratory Insertion (Indirect Role)

In organometallic contexts, methyl esters analogous to this compound participate in migratory insertion reactions. For example, methyl-to-acetyl migration in manganese complexes occurs via solvent-assisted pathways, though this specific compound’s role remains unexplored .

Comparison with Similar Compounds

Research Findings and Trends

  • Structure-Activity Relationships (SAR): Propionylamino groups enhance metabolic stability compared to acetylated analogues due to reduced enzymatic cleavage .
  • Thermal Stability: Propionylamino derivatives exhibit lower melting points than acetylated ones, indicating flexibility in formulation .
  • Biological Performance : Thiazole-containing variants (e.g., ) show broader bioactivity spectra, likely due to aromatic interactions with biological targets .

Q & A

Q. What established synthetic routes exist for Methyl (propionylamino)acetate, and what experimental parameters are critical for optimizing yield?

Q. What strategies are effective for scaling up this compound synthesis while maintaining reaction efficiency?

  • Reactor Design : Use continuous-flow systems to enhance heat/mass transfer, reducing side reactions .
  • Kinetic Modeling : Optimize parameters (e.g., residence time, catalyst loading) using Arrhenius equations derived from bench-scale data .
  • In-line Analytics : Implement real-time HPLC monitoring to adjust feed rates and maintain >99% conversion .

Q. How should stability studies be designed to assess the degradation pathways of this compound under various conditions?

  • Stress Testing : Expose samples to elevated temperatures (40–60°C), humidity (75% RH), and UV light. Monitor degradation via LC-MS .
  • Degradant Identification : Isolate byproducts (e.g., propionamide) via preparative TLC and characterize using high-resolution MS .
  • Kinetic Analysis : Calculate degradation rate constants (k) under each condition to predict shelf life .

Q. What computational methods aid in predicting the reactivity of this compound in novel reactions?

  • DFT Calculations : Model transition states for nucleophilic acyl substitution to predict regioselectivity .
  • Molecular Dynamics : Simulate solvent interactions to optimize reaction media (e.g., dielectric constant matching) .
  • QSPR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with reaction rates using regression analysis .

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